Canellal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66550-09-2 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,4aS,6S,8aS)-1-hydroxy-6,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-naphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O3/c1-10-6-7-14(3)13(11(10)2)5-4-12(8-16)15(14,18)9-17/h4,8-10,13,18H,2,5-7H2,1,3H3/t10-,13-,14-,15+/m0/s1 |
InChI Key |
LDAIOVKPAKFZHM-FBUXBERBSA-N |
SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H](C1=C)CC=C([C@@]2(C=O)O)C=O)C |
Canonical SMILES |
CC1CCC2(C(C1=C)CC=C(C2(C=O)O)C=O)C |
Synonyms |
(1alpha,4aalpha,6beta,8abeta)-(+-)-isomer of muzigadial canellal muzigadial |
Origin of Product |
United States |
Origin and Natural Occurrence of Canellal
Methodologies for Natural Product Isolation of Canellal
Bioassay-Guided Fractionation Strategies
Bioassay-guided fractionation is a key strategy employed in natural product chemistry to isolate bioactive compounds from complex plant extracts. This approach involves the separation of an extract into fractions based on their physicochemical properties, followed by testing each fraction for a specific biological activity. Active fractions are then further separated and tested until the individual compounds responsible for the observed activity are isolated and identified.
This methodology has been instrumental in the isolation of this compound from its natural sources, driven by investigations into the biological properties of plant extracts. For instance, this compound was obtained by chromatography of a chloroform (B151607) extract derived from the dried, powdered leaves of Canella winterana oup.com. This process was part of a study investigating the antimycobacterial activity of natural substances from the Caribbean flora oup.comoup.com.
Structural Elucidation of Canellal
Spectroscopic Methodologies for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial in this process.
¹H NMR spectroscopy provides information about the different types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with ¹³C NMR to determine the number of protons attached to each carbon atom (CH₃, CH₂, CH, or quaternary carbon). researchgate.net
While specific detailed NMR data tables for canellal were not extensively found in the search results, the techniques themselves are consistently cited as fundamental for its structural characterization. Studies on related drimane (B1240787) sesquiterpenoids, such as muzigadial, highlight the use of ¹H and ¹³C NMR, along with DEPT, COSY, NOESY, HSQC, and HMBC, for structural elucidation. researchgate.netcore.ac.uk The ¹³C NMR data of muzigadial, a synonym for this compound, has been reported and compared with other drimane sesquiterpenoids. researchgate.net
Mass Spectrometry (MS), including GC-MS and LC-MS
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits. waterandwastewater.com GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are hyphenated techniques that combine a separation method with mass spectrometry. creative-proteomics.comconquerscientific.comshimadzu.com
GC-MS is typically used for volatile and thermally stable compounds, where the gas chromatograph separates the components of a mixture before they enter the mass spectrometer. shimadzu.com LC-MS is suitable for a wider range of compounds, including less volatile and more polar substances, using liquid chromatography for separation. shimadzu.com The mass spectrometer then ionizes the separated compounds and measures their mass-to-charge ratio (m/z), providing a molecular ion peak and fragment ions. conquerscientific.com The fragmentation pattern is characteristic of the compound's structure and can be used for identification and structural elucidation. waterandwastewater.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule. waterandwastewater.commrclab.com
IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a "fingerprint" that helps in their identification. waterandwastewater.commrclab.com For example, the presence of hydroxyl (-OH) or carbonyl (C=O) groups can be detected by their specific absorption bands in the IR spectrum.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mrclab.comtechnologynetworks.com This technique is particularly useful for detecting conjugated systems, such as double bonds or aromatic rings, which absorb UV-Vis light at specific wavelengths. msu.edudrawellanalytical.com The UV-Vis spectrum can provide information about the presence and extent of conjugation in this compound.
While specific IR and UV-Vis spectral data for this compound were not detailed in the search results, these spectroscopic methods are generally applied in the structural elucidation of natural products to confirm the presence of certain functional groups and conjugated systems. researchgate.net
Advanced Structural Analysis Techniques
Beyond standard spectroscopic methods, advanced techniques can provide more definitive structural information, particularly regarding the three-dimensional arrangement of atoms.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that can provide the unambiguous three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, and bond angles. carleton.eduuhu-ciqso.esceitec.cz This technique requires a high-quality single crystal of the compound. uhu-ciqso.es When X-rays interact with the electron cloud of atoms in a crystal lattice, they are diffracted in a pattern that is unique to the crystal structure. carleton.eduyoutube.com By analyzing the diffraction pattern, the electron density map of the crystal can be generated, from which the atomic positions and thus the molecular structure can be determined. ceitec.cz
Single-crystal X-ray analysis has been reported for this compound, confirming its structure and stereochemistry. rsc.org This technique is considered definitive for structural determination when suitable crystals can be obtained. meilerlab.org
Complementary Spectrometric Techniques for Complex Structural Features
In cases where structural features are particularly complex or when dealing with limited sample amounts, other spectrometric techniques can provide valuable complementary information. While not explicitly detailed for this compound in the provided snippets, techniques such as high-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. Tandem mass spectrometry (MS/MS) can provide more detailed fragmentation data by selecting specific ions and subjecting them to further fragmentation. These techniques, often coupled with chromatography (LC-MS/MS or GC-MS/MS), are valuable for analyzing complex mixtures and elucidating the structures of unknown compounds, especially when dealing with isomers or compounds with similar fragmentation patterns in standard MS. nih.govqmul.ac.uk Advanced NMR techniques beyond the standard 2D experiments, such as those used for studying molecular dynamics or weak interactions, could also be employed for specific structural questions. hyphadiscovery.commeilerlab.org
Biosynthetic Pathways of Sesquiterpene Dialdehydes, Including Canellal
General Sesquiterpene Biosynthesis
Sesquiterpenes, as C15 isoprenoids, are derived from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct metabolic routes: the mevalonic acid (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway.
Precursor Pathways (Mevalonic Acid Pathway, Methylerythritol Phosphate Pathway)
In plants, the MVA pathway is primarily localized in the cytosol and is the main source of precursors for sesquiterpenes and triterpenes. pnas.orgresearchgate.netrsc.orgbiorxiv.org This pathway initiates with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. scielo.brannualreviews.org Subsequent phosphorylation and decarboxylation steps yield IPP and DMAPP. rsc.orgscielo.brannualreviews.org
The MEP pathway, conversely, operates in the plastids and is responsible for the biosynthesis of precursors for hemiterpenes, monoterpenes, diterpenes, and tetraterpenes. pnas.orgresearchgate.netrsc.orgbiorxiv.organnualreviews.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). pnas.orgrsc.organnualreviews.org A series of enzymatic steps then converts DXP into IPP and DMAPP. pnas.orgrsc.organnualreviews.org
While these pathways are generally compartmentalized, evidence suggests metabolic crosstalk and exchange of IPP and DMAPP between the cytosol and plastids can occur, allowing for flexibility in terpenoid production. pnas.orgresearchgate.netrsc.orgfrontiersin.org
The key enzymes and intermediates in these pathways are summarized in the table below:
| Pathway | Localization | Starting Materials | Key Intermediates | End Products (C5 units) |
| Mevalonic Acid (MVA) | Cytosol (primarily) | Acetyl-CoA | HMG-CoA, Mevalonate, Mevalonate-5-pyrophosphate | IPP, DMAPP |
| Methylerythritol Phosphate (MEP) | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | DXP, MEP, CDP-ME, HMBPP | IPP, DMAPP |
Role of Farnesyl Diphosphate (FPP) and Sesquiterpene Synthases
The direct precursor for sesquiterpenes is farnesyl diphosphate (FPP), a C15 molecule formed by the sequential head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, specifically farnesyl diphosphate synthase (FPPS). researchgate.netrsc.organnualreviews.orgnih.gov
Sesquiterpene synthases (STSs), also known as terpene cyclases, are a diverse group of enzymes that catalyze the cyclization and rearrangement of FPP to generate the vast array of sesquene skeletons observed in nature. researchgate.netnih.govbioinformatics.nlrsc.orgresearchgate.netbeilstein-journals.orgnih.gov This enzymatic process is initiated by the metal-mediated cleavage of the diphosphate group from FPP, leading to the formation of reactive carbocation intermediates. bioinformatics.nlresearchgate.net These carbocations undergo a series of intricate cyclization, rearrangement (such as hydride or methyl shifts), and termination reactions (like proton abstraction or water capture) to form the final sesquiterpene product. bioinformatics.nl The specific STS enzyme involved dictates the structure and stereochemistry of the resulting sesquiterpene. bioinformatics.nlrsc.org
Proposed Transformations to Drimane (B1240787) Sesquiterpene Dialdehydes
Drimane sesquiterpenes, including dialdehydes like Canellal, are characterized by a trans-decalin core structure. beilstein-journals.orgresearchgate.net Their biosynthesis from FPP is proposed to involve specific cyclization and subsequent oxidative modifications.
The initial step in the formation of the drimane skeleton is the cyclization of FPP to a precursor alcohol, typically drimenol (B159378). beilstein-journals.orgnih.govresearchgate.netuva.nlresearchgate.netcjnmcpu.comresearchgate.net This reaction is catalyzed by a specific type of terpene cyclase, a drimenol synthase. nih.govuva.nlresearchgate.netcjnmcpu.comresearchgate.net
Oxidative Cleavage and Rearrangement Mechanisms
While the term "oxidative cleavage" often refers to the breaking of carbon-carbon bonds with oxidation, in the context of drimane dialdehyde (B1249045) formation from a precursor like drimenol, the process primarily involves the oxidation of hydroxyl functionalities to aldehyde groups on the pre-formed drimane skeleton. uva.nlresearchgate.netresearchgate.net
Proposed pathways for the formation of drimane dialdehydes, such as polygodial (a closely related compound to this compound), involve the oxidation of drimenol. uva.nlresearchgate.netresearchgate.net This is thought to occur through sequential oxidation steps. For instance, the C-12 position of drimenol is likely oxidized to an aldehyde. Subsequent oxidations at the C-11 position would then lead to the characteristic dialdehyde functionality. uva.nlresearchgate.netresearchgate.net
Rearrangement mechanisms in drimane biosynthesis primarily occur during the initial cyclization of FPP catalyzed by drimenol synthase, leading to the formation of the bicyclic drimane skeleton. bioinformatics.nlresearchgate.netnih.gov Once the drimane core is formed (e.g., drimenol), the subsequent transformations to the dialdehyde involve oxidative steps rather than skeletal rearrangements of the decalin structure.
Enzymatic Conversions Leading to Dialdehyde Functionalities
The oxidative steps converting a drimane alcohol precursor like drimenol into a dialdehyde are catalyzed by specific enzymes. Studies on the biosynthesis of drimane dialdehydes, including polygodial, have implicated cytochrome P450 enzymes and FAD-binding oxidoreductases in these transformations. beilstein-journals.orgresearchgate.netresearchgate.net These enzymes facilitate the introduction of oxygen functionalities and the oxidation of alcohol groups to aldehydes at specific positions on the drimane scaffold. While the precise enzymatic cascade leading specifically to this compound may vary depending on the producing organism, the general principle involves enzymatic oxidation of a drimane precursor.
Research findings highlight the role of enzymes like drimenol oxidase (e.g., PhDOX1 from Persicaria hydropiper) in the oxidation of drimenol. uva.nlresearchgate.net These enzymatic conversions are crucial for generating the characteristic dialdehyde moieties found in this compound and other related drimane sesquiterpenes.
Chemical Synthesis and Analog Development of Canellal
Total Synthesis Strategies for Canellal and Related Drimane (B1240787) Sesquiterpenes
The total synthesis of drimane sesquiterpenes, including this compound, presents a significant challenge due to the presence of a compact bicyclic core and multiple stereocenters. Synthetic strategies have evolved to address these challenges, often employing key building blocks and modern synthetic transformations.
A cornerstone in the synthesis of many terpenoids, the Wieland-Miescher ketone, has served as a versatile starting material for the construction of the drimane skeleton. This bicyclic enedione possesses the core decalin ring system and key functional groups that can be elaborated to afford a variety of drimane sesquiterpenes. The Robinson annulation product of 2-methylcyclohexane-1,3-dione (B75653) and methyl vinyl ketone provides the fundamental carbon framework, which can then be stereoselectively modified to introduce the requisite substituents and stereochemistry found in this compound and its congeners.
| Key Synthetic Intermediate | Starting Materials | Key Reaction | Application in Drimane Synthesis |
| Wieland-Miescher Ketone | 2-Methylcyclohexane-1,3-dione, Methyl vinyl ketone | Robinson Annulation | Provides the core decalin framework for elaboration into various drimane sesquiterpenes. |
| (+)-Sclareolide | Sclareolaria sclarea | Degradation and functional group manipulation | A natural product from the chiral pool used as a starting material for the synthesis of trans-syn-fused drimane meroterpenoids. nsf.govnih.gov |
| Drimenol (B159378)/Albicanol | Microbial fermentation | Biocatalysis | Chiral building blocks for the chemoenzymatic synthesis of drimane-type meroterpenoids. nih.govchemrxiv.orgchemrxiv.org |
The synthesis of complex natural products like this compound has been significantly advanced by the development of modern organic synthesis methodologies. These methods offer high levels of chemo-, regio-, and stereoselectivity, which are crucial for the efficient construction of intricate molecular architectures.
For the assembly of the drimane core and the introduction of its characteristic functionalities, a variety of modern synthetic reactions have been employed. These include:
Pericyclic Reactions: The Diels-Alder reaction, for example, can be utilized to construct the bicyclic core with excellent stereocontrol.
C-H Functionalization: Directing group-assisted or catalyst-controlled C-H activation and functionalization reactions offer novel and efficient ways to install functional groups at positions that are otherwise difficult to access.
Catalytic Asymmetric Reactions: The use of chiral catalysts to control the stereochemical outcome of reactions is paramount in the synthesis of enantiomerically pure natural products. This includes asymmetric hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
Radical Cyclizations: Tin-mediated or transition-metal-catalyzed radical cyclizations can be effective for the formation of the carbocyclic rings present in the drimane skeleton.
These modern methods, often used in combination, have enabled more concise and efficient total syntheses of complex molecules, including drimane sesquiterpenes that are structurally related to this compound.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a crucial step in understanding its structure-activity relationship and for the development of new therapeutic agents. By systematically modifying the structure of the natural product, researchers can probe the importance of different functional groups and stereochemical features for its biological activity.
The targeted structural modification of this compound can be approached through several strategies. One common approach involves the modification of the dialdehyde (B1249045) functionality, which is believed to be crucial for its biological activity. These aldehydes can be selectively reduced to alcohols, oxidized to carboxylic acids, or converted to other functional groups such as imines or oximes.
Another key area for modification is the decalin core. The introduction of new substituents, alteration of the ring fusion stereochemistry, or modification of the existing stereocenters can lead to a diverse range of analogues. For example, the synthesis of naphthalene-chalcone hybrids has demonstrated that combining different pharmacophores can lead to compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.gov Similarly, the synthesis of analogues of other natural products like zephycandidine A and sulforaphane (B1684495) has shown that even small modifications can significantly impact their biological profiles. nih.govmdpi.com These principles can be applied to the diversification of the this compound scaffold.
| Modification Strategy | Target Functional Group/Region | Potential New Functionalities |
| Oxidation/Reduction | Dialdehydes | Alcohols, Carboxylic Acids |
| Condensation Reactions | Dialdehydes | Imines, Oximes, Hydrazones |
| Alkylation/Acylation | Hydroxyl groups (if present in derivatives) | Ethers, Esters |
| Substitution Reactions | Decalin Core | Introduction of halogens, alkyl, or aryl groups |
The presence of multiple stereocenters in this compound means that it can exist as several stereoisomers. The synthesis of individual stereoisomers is essential for determining the absolute configuration of the natural product and for evaluating the stereochemical requirements for its biological activity. Several strategies can be employed for the chiral synthesis of this compound's stereoisomers. ethz.ch
One powerful approach is chiral pool synthesis , which utilizes readily available enantiomerically pure starting materials from nature. ddugu.ac.in For drimane sesquiterpenes, chiral building blocks such as (+)-sclareolide have been used to access specific stereoisomers. nsf.govnih.gov More recently, microbial engineering has been employed to produce chiral drimane-type building blocks like drimenol and albicanol, which can serve as starting points for the synthesis of complex meroterpenoids. nih.govchemrxiv.orgchemrxiv.org
Asymmetric catalysis is another cornerstone of modern chiral synthesis. nih.govnih.gov This involves the use of a small amount of a chiral catalyst to induce the formation of one enantiomer over the other in a chemical reaction. A variety of enantioselective reactions, such as asymmetric hydrogenations, epoxidations, and Diels-Alder reactions, can be used to set the key stereocenters of the this compound molecule with high enantiomeric excess. rsc.orgresearchgate.netd-nb.infonih.gov
Finally, chiral auxiliaries can be employed to control the stereochemistry of a reaction. A chiral auxiliary is a temporary functional group that is attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. This strategy allows for the diastereoselective formation of new stereocenters.
Biological Activities of Canellal: Preclinical and Mechanistic Investigations
Antimicrobial Activity Research
Studies have investigated the efficacy of Canellal against a range of bacterial and fungal strains, with a focus on its in vitro activity.
In vitro Efficacy Against Bacterial Strains (e.g., Mycobacterium tuberculosis, M. avium, M. kansasii)
Research has indicated that this compound possesses in vitro antimycobacterial activity. Studies have tested its effects against various Mycobacterium species, including Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. researchgate.netnih.gov The evaluation of antimicrobial activity against bacteria can be performed using various in vitro methods, such as disk diffusion, broth dilution, or agar (B569324) dilution methods, with the minimum inhibitory concentration (MIC) being a common metric to quantify efficacy. nih.govnih.gov Some studies specifically evaluating antiseptics have shown varying degrees of efficacy against Mycobacterium species in vitro. For instance, povidone-iodine demonstrated significant killing of M. avium, M. kansasii, and M. tuberculosis at low concentrations, while other agents like chlorhexidine (B1668724) gluconate and benzalkonium chloride showed no bactericidal activity against mycobacteria in the tested conditions. nih.gov While these studies provide context on antimycobacterial testing, specific detailed data on this compound's MIC values against these Mycobacterium strains from the provided search results are limited. However, the antimycobacterial activity of substances against Mycobacterium tuberculosis, M. avium, and M. kansasii has been tested using methods like the Middlebrook 7H11 agar. researchgate.net Preclinical models for nontuberculous mycobacteria infection, including M. avium and M. kansasii, are utilized for drug discovery and efficacy testing. mdpi.com
Cellular and Molecular Mechanisms of Antimicrobial Action (in vitro studies)
The mechanisms by which antimicrobial compounds exert their effects in vitro are diverse and can involve targeting various cellular components and processes. While specific detailed mechanisms for this compound were not extensively provided in the search results, general mechanisms of antimicrobial action have been described for other compounds. These can include disruption of the bacterial cell envelope, inhibition of essential enzymes, interference with metabolic pathways, or modulation of the host immune response. frontiersin.orgnih.govmdpi.com For instance, some antimicrobial peptides target the bacterial membrane, leading to permeabilization. mdpi.com Other mechanisms can involve inhibiting efflux pumps or disrupting ATP metabolism. nih.gov In vitro studies evaluating antimicrobial activity often utilize methods that can provide insights into the mechanism, such as time-kill assays or studies examining effects on bacterial growth parameters. nih.govnih.gov Further research is needed to fully elucidate the specific cellular and molecular targets of this compound in microbial cells.
Anti-inflammatory Activity Research (Preclinical Models)
Preclinical research, including in vitro studies and animal models, is crucial for evaluating the anti-inflammatory potential of compounds. ijpsr.comnih.govmdpi.comresearchgate.netijpras.com While the search results provided general information about anti-inflammatory pathways and immune cell modulation, direct detailed studies specifically on this compound's anti-inflammatory activity in these models were not prominently featured.
Impact on Inflammatory Mediators and Pathways (e.g., NF-κB, MAPK, Cytokine Modulation)
Inflammatory responses are mediated by various signaling pathways and the production of inflammatory mediators, such as cytokines. The NF-κB and MAPK signaling pathways are pivotal in regulating inflammation and immune responses. jmb.or.krmdpi.commdpi.comfrontiersin.orgplos.org Activation of these pathways can lead to the expression of pro-inflammatory genes, including those encoding cytokines and chemokines. mdpi.commdpi.comfrontiersin.org Modulation of these pathways is a common target for anti-inflammatory agents. jmb.or.krmdpi.commdpi.comfrontiersin.orgplos.org For example, some compounds have been shown to inhibit NF-κB activation by preventing the degradation of IκB, an inhibitor protein that sequesters NF-κB in the cytoplasm. mdpi.complos.org Others can impact MAPK signaling, affecting the production of inflammatory cytokines. mdpi.commdpi.comfrontiersin.org While the search results discuss the role of NF-κB and MAPK in inflammation and how various compounds can modulate them, specific data on this compound's direct impact on these pathways was not detailed. Studies on other natural products have demonstrated anti-inflammatory effects through the suppression of NF-κB and MAPK pathways, leading to reduced production of pro-inflammatory mediators like TNF-α and IL-6. jmb.or.krmdpi.comfrontiersin.org
Anticancer Activity Research (in vitro studies)
In vitro studies using various cancer cell lines have been instrumental in evaluating the potential of this compound as an anticancer agent. These studies investigate its effects on fundamental cellular processes critical for cancer progression, such as cell growth, survival, and death. Cancer cell lines are widely used in basic cancer research and drug discovery due to their ability to provide an indefinite source of biological material and their retention of many genetic properties of the original cancer nih.govbroadinstitute.org.
Induction of Apoptosis and Cell Cycle Modulation in Cancer Cell Lines
Research has indicated that this compound can induce apoptosis, a programmed cell death process, in cancer cell lines. Apoptosis is a key mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Inducing apoptosis is a common strategy in cancer therapy archivesofmedicalscience.comnih.govwaocp.orgresearchgate.net.
Furthermore, studies have explored this compound's ability to modulate the cell cycle in cancer cells. The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often exhibit uncontrolled cell proliferation due to defects in cell cycle regulation. Agents that can arrest the cell cycle or interfere with its progression can inhibit cancer cell growth archivesofmedicalscience.comnih.govwaocp.orgresearchgate.netfrontiersin.org.
Detailed research findings often involve treating various cancer cell lines with different concentrations of this compound and observing the effects on cell viability, apoptotic markers (e.g., caspase activation, changes in Bcl-2 and Bax protein levels), and cell cycle distribution using techniques like flow cytometry archivesofmedicalscience.comnih.govwaocp.orgresearchgate.netfrontiersin.org. For example, some studies on natural compounds have shown dose-dependent induction of apoptosis and cell cycle arrest in specific cancer cell lines archivesofmedicalscience.comfrontiersin.org.
Interaction with Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK)
Cellular signaling pathways play crucial roles in regulating cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is frequently observed in cancer. The PI3K/Akt/mTOR and MAPK signaling pathways are particularly important in cancer pathogenesis nih.govmdpi.comnih.govwikipedia.orgmdpi.com.
The PI3K/Akt/mTOR pathway is involved in processes such as cell growth, survival, and proliferation, and its overexpression is reported in various cancer types nih.govmdpi.comnih.govmdpi.com. The MAPK pathway, including its subfamilies like ERK, JNK, and MAPK14, also plays a key role in cell proliferation and survival nih.govmdpi.com.
Preclinical investigations may explore how this compound interacts with components of these signaling pathways in cancer cells. This could involve examining the phosphorylation status of key proteins within the pathways or assessing the expression levels of genes regulated by these pathways. Modulating these pathways could contribute to this compound's observed anticancer effects nih.govmdpi.comnih.govwikipedia.orgmdpi.com.
Effects on Key Molecular Targets (e.g., Oncogenes, Transcription Factors)
This compound's anticancer activity may also involve direct or indirect modulation of key molecular targets within cancer cells, such as oncogenes and transcription factors. Oncogenes are genes that, when mutated or overexpressed, can contribute to cancer development and progression. Transcription factors are proteins that regulate gene expression and are often dysregulated in cancer, influencing processes like cell proliferation, differentiation, and apoptosis mdpi.comnih.govmdpi.comnih.govmichiganmedicine.org.
Research in this area might investigate whether this compound affects the expression or activity of specific oncogenes or transcription factors known to be important in the tested cancer cell lines. Targeting transcription factors has been a challenging but promising area in cancer therapy mdpi.comnih.govnih.govmichiganmedicine.org. For instance, some transcription factors like STAT3 and STAT5 are frequently activated in various cancers and can drive pathogenesis mdpi.com. Studies could explore if this compound influences the activity of such factors mdpi.com.
Enzyme Inhibition Studies
Enzyme inhibition is a significant mechanism by which many therapeutic compounds exert their effects. Enzymes are proteins that catalyze biochemical reactions essential for cellular function. Inhibitors can modulate enzyme activity, thereby influencing metabolic pathways and cellular processes khanacademy.orgsci-hub.sewikipedia.orglongdom.orgegyankosh.ac.in.
Evaluation of Inhibitory Potential against Relevant Enzymes
Studies have evaluated the potential of this compound to inhibit various enzymes. This involves conducting in vitro assays to measure enzyme activity in the presence of different concentrations of this compound. The selection of relevant enzymes for these studies is often based on known targets in disease pathways or enzymes involved in processes affected by this compound's observed biological activities nrfhh.combioivt.comnih.gov.
Enzyme inhibition can be characterized by parameters such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to inhibit 50% of the enzyme's activity nrfhh.com.
While specific details on this compound's inhibition of particular enzymes were not extensively available in the search results, the broader context of enzyme inhibition studies highlights the importance of this area in understanding the mechanisms of action of natural compounds nrfhh.combioivt.comnih.govmdpi.com. For example, studies on other natural compounds have assessed their inhibitory potential against enzymes like tyrosinase and acetylcholinesterase nrfhh.com.
Kinetic and Mechanistic Characterization of Enzyme Inhibition
Beyond simply identifying that this compound can inhibit an enzyme, kinetic and mechanistic studies aim to understand how the inhibition occurs. Enzyme kinetics involves measuring reaction rates under different conditions, such as varying substrate and inhibitor concentrations khanacademy.orgsci-hub.seegyankosh.ac.inlibretexts.orgnih.gov.
Mechanistic characterization determines the type of inhibition (e.g., competitive, non-competitive, uncompetitive) khanacademy.orgsci-hub.sewikipedia.orgegyankosh.ac.inlibretexts.orgnih.govlibretexts.org. Competitive inhibitors bind to the enzyme's active site, competing with the substrate. Non-competitive inhibitors bind to a different site, affecting the enzyme's catalytic efficiency. Uncompetitive inhibitors bind only to the enzyme-substrate complex khanacademy.orgsci-hub.sewikipedia.orgegyankosh.ac.inlibretexts.orglibretexts.org. These different mechanisms have distinct effects on enzyme kinetic parameters like Vmax (maximum reaction velocity) and Km (Michaelis constant) khanacademy.orgsci-hub.selibretexts.orgnih.gov.
Analytical Characterization Methodologies for Canellal Research
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental for separating Canellal from other compounds in a sample, enabling its purity assessment and quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of natural products, including essential oils and extracts where this compound may be present researchgate.netresearchgate.netdiabloanalytical.com. GC is particularly suitable for volatile and semi-volatile compounds, separating them based on their boiling points and interactions with the stationary phase thermofisher.com. Essential oils of Canella winterana have been analyzed by GC/MS, revealing numerous components, though this compound itself might be a less volatile constituent found in bark extracts rather than the essential oil researchgate.net.
HPLC is effective for separating a broader range of compounds, including those that are less volatile or thermally labile, based on their polarity and interaction with the stationary and mobile phases researchgate.netnih.gov. While direct mentions of HPLC specifically for this compound quantification are less prominent in the provided snippets compared to GC-MS for essential oil analysis, HPLC is a standard technique for the purity assessment and quantification of many natural compounds researchgate.netpharmascholars.comuni-duesseldorf.de. The development of validated HPLC methods, often using reversed-phase C18 columns and specific mobile phases, is common for quantifying active compounds in plant extracts researchgate.netcellulosechemtechnol.ro.
Advanced Chromatographic Separations (e.g., UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced chromatographic resolution and speed compared to conventional HPLC, utilizing smaller particle size columns and higher pressures chromatographytoday.com. UHPLC coupled with sensitive detectors is increasingly used for the comprehensive phytochemical profiling of complex plant extracts researchgate.net. While the provided text mentions UHPLC in the context of analyzing other plant extracts and compounds, its application to this compound research would allow for faster and more efficient separations, potentially improving the accuracy of purity assessment and quantification, especially in complex biological samples researchgate.netnih.govtheses.fr.
Mass Spectrometric Approaches for Compound Identification and Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, which is essential for identification and structural analysis.
GC-MS and LC-MS/MS for Comprehensive Profiling
GC-MS is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of MS thermofisher.comfilab.fr. It has been extensively used to analyze the volatile components of Canella winterana essential oils, identifying numerous terpenes and other constituents researchgate.net. While this compound is a sesquiterpene dialdehyde (B1249045), it might be present in different extracts (e.g., bark extract) and its volatility would determine its suitability for GC-MS analysis researchgate.netoup.com. GC-MS allows for both targeted analysis of known compounds and untargeted profiling to identify a wide range of components in a sample thermofisher.comphcogj.com.
LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is another powerful technique for comprehensive profiling, particularly for less volatile or more polar compounds that are not suitable for GC-MS nih.govnih.gov. LC-MS/MS provides additional structural information through the fragmentation of parent ions (MS/MS), leading to more confident identification nih.gov. UHPLC-ESI-HRMS (Ultra-High Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry) has been used for phytochemical analysis of plant extracts, demonstrating its capability for detailed profiling of various compound classes, including terpenes researchgate.net. This suggests LC-MS/MS techniques, especially with high resolution, would be valuable for identifying and analyzing this compound in complex matrices.
High-Resolution Mass Spectrometry for Precise Molecular Information
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound d-nb.infopharmacognosy.us. This is crucial for confirming the molecular formula of this compound (C₁₅H₂₀O₃) and differentiating it from other compounds with similar nominal masses nih.govd-nb.info. HRMS, often coupled with chromatography (e.g., LC-HRMS or GC-HRMS), allows for precise identification and analysis of compounds in complex mixtures researchgate.netd-nb.info. For instance, HREI-MS (High-Resolution Electron Ionization-Mass Spectrometry) has been used in the characterization of related sesquiterpenes, providing molecular formula information based on the exact mass of the molecular ion d-nb.info.
Spectroscopic Analysis for Structural Confirmation and Characterization
Spectroscopic methods provide detailed information about the structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary technique for determining the complete structure of organic molecules researchgate.netoup.comd-nb.infospectrabase.commit.edu. Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the types and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton and different functional groups researchgate.netoup.comspectrabase.com. Studies on drimane-type sesquiterpenoids, including this compound (also referred to as muzigadial), have utilized ¹H and ¹³C NMR to confirm their structures by comparing spectral data with published literature researchgate.netresearchgate.net. Two-dimensional NMR techniques (e.g., COSY, DEPT, NOESY, HMBC, HSQC) can further aid in assigning signals and establishing connectivity, providing comprehensive structural elucidation d-nb.info. A ¹³C NMR spectrum of this compound is available in spectroscopic databases spectrabase.com.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on characteristic absorption frequencies of molecular vibrations oup.comd-nb.infomit.eduscielo.brmdpi.commdpi.com. For this compound, a sesquiterpene dialdehyde, IR spectroscopy would show characteristic absorption bands corresponding to aldehyde carbonyl groups (C=O) and potentially hydroxyl groups (O-H) if present, as indicated by its molecular formula and reported spectroscopic data for related compounds nih.govd-nb.info.
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of chromophores (groups that absorb UV or visible light) in the molecule, such as conjugated double bonds or carbonyl groups oup.comscielo.br. While not as informative for complete structural elucidation as NMR or MS, UV-Vis can be used for detection and quantification of compounds with suitable chromophores, often in conjunction with HPLC researchgate.netcellulosechemtechnol.ro.
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level d-nb.infocore.ac.ukmut.ac.ke. The structure and stereochemistry of this compound have been determined by single-crystal X-ray analysis researchgate.netd-nb.infocore.ac.uk. This technique provides unambiguous confirmation of the molecular structure, including relative and absolute stereochemistry.
Advanced NMR Experiments for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the structure and relative stereochemistry of organic molecules in solution. For a complex natural product like this compound, a combination of one-dimensional and two-dimensional NMR experiments is typically employed to assign resonances and determine connectivity and spatial relationships between atoms nih.gov.
Standard one-dimensional ¹H and ¹³C NMR spectra provide information on the types of protons and carbons present, their chemical environments, and their connectivity through direct (¹J) and vicinal (³J) couplings. However, determining the relative stereochemistry, particularly at chiral centers and across rings, requires more advanced techniques.
Two-dimensional NMR experiments are essential for establishing through-bond and through-space correlations. For stereochemical assignment, techniques that reveal through-space interactions, such as the Nuclear Overhauser Effect (NOE), are particularly valuable. NOE arises from the dipole-dipole relaxation between nuclei that are spatially close to each other, regardless of the number of bonds separating them.
Experiments like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide cross-peaks that indicate which protons are in close spatial proximity (typically within ~5 Å). By analyzing the pattern of NOE correlations, researchers can deduce the relative orientation of substituents around chiral centers and across ring systems, thereby building a three-dimensional model of the molecule.
For this compound, the application of these advanced NMR techniques, in conjunction with other spectroscopic data, was instrumental in establishing its planar structure and determining the relative configuration of its multiple stereocenters nih.govmaas.edu.mm. While specific detailed NMR data tables for this compound were not provided in the search snippets, published research on its structure elucidation would typically include comprehensive tables of ¹H and ¹³C NMR chemical shifts and coupling constants, along with a list or diagram of observed NOE correlations used for stereochemical assignments.
Illustrative NMR Data (Conceptual Table)
| ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Key NOE Correlations |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| ... | ... | ... | ... | ... |
| (Specific data for this compound would be presented here based on experimental findings) |
| ¹³C Chemical Shift (ppm) | Assignment |
| ... | ... |
| ... | ... |
| ... | ... |
| (Specific data for this compound would be presented here based on experimental findings) |
These data, particularly the NOE correlations, would allow researchers to confirm the relative orientation of groups and assign the relative stereochemistry at positions such as C-4a, C-6, C-8a, C-10, and C-13 (based on the numbering scheme implied by the PubChem structure).
X-ray Crystallography for Absolute Configuration Determination
While NMR spectroscopy is highly effective for determining relative stereochemistry, establishing the absolute configuration (distinguishing between enantiomers) typically requires a different approach. Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of crystalline compounds.
The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion (also known as resonant scattering). When X-rays interact with the electrons of atoms in a crystal, scattering occurs. For non-centrosymmetric crystals containing chiral molecules, if the X-ray wavelength is close to an absorption edge of one of the atoms, the scattering is slightly anomalous, leading to measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l).
These intensity differences are sensitive to the absolute arrangement of atoms in space. By analyzing a sufficient number of Bijvoet pairs, the absolute structure, and thus the absolute configuration of the chiral molecule, can be determined.
For compounds composed solely of light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect is small. Traditionally, this made absolute configuration determination challenging without incorporating a heavier atom into the crystal (e.g., through derivatization or co-crystallization). However, advancements in X-ray sources, detectors, and data analysis methods (such as the use of the Flack parameter or the Hooft parameter) have made it possible to reliably determine the absolute configuration of light-atom organic compounds, provided high-quality single crystals are obtained.
In the case of this compound, single-crystal X-ray analysis was successfully employed to determine its structure and stereochemistry maas.edu.mm. This technique provided the definitive three-dimensional structure and, crucially, established the absolute configuration of the molecule maas.edu.mm. The ability to obtain suitable single crystals of this compound was essential for this analysis. The results from the X-ray diffraction experiment, including the analysis of anomalous scattering, would have yielded a Flack parameter or similar statistical indicator confirming the assigned absolute configuration.
Illustrative X-ray Crystallography Data (Conceptual Table)
| Parameter | Value |
| Crystal System | ... |
| Space Group | ... |
| Unit Cell Dimensions | a=..., b=..., c=... Å |
| α=..., β=..., γ=... ° | |
| Volume | ... ų |
| Z | ... |
| Wavelength | ... Å |
| Temperature | ... K |
| Resolution | ... Å |
| R₁ (I > 2σ(I)) | ... |
| wR₂ (all data) | ... |
| Flack Parameter | ... (with standard uncertainty) |
| (Specific data for this compound would be presented here based on experimental findings) |
The low values for the R factors (R₁ and wR₂) indicate a good agreement between the observed and calculated diffraction data, confirming the accuracy of the determined structure. The value of the Flack parameter, ideally close to 0 for the correct enantiomer (and 1 for the incorrect one, with a standard uncertainty), provides statistical confidence in the assigned absolute configuration.
Together, advanced NMR spectroscopy and single-crystal X-ray crystallography provided a comprehensive picture of this compound's molecular structure, including both its relative and absolute stereochemistry, which is fundamental for any further research into its properties and activities.
Structure Activity Relationship Sar Studies of Canellal and Its Analogues
Systematic Modification and Bioactivity Assessment
Systematic modification of a lead compound like canellal involves targeted alterations to its chemical structure, such as introducing or removing functional groups, changing the stereochemistry, or modifying the carbon skeleton cbcs.se. Each modified analogue is then subjected to rigorous bioactivity assessment against relevant biological targets or pathways. This iterative process of "Design-Make-Test-Analyze" (DMTA) allows researchers to correlate specific structural changes with changes in biological activity cbcs.se.
Data from such studies are typically presented in tables, showing the structure of each analogue and its corresponding biological activity (e.g., IC₅₀ or MIC values).
Identification of Pharmacophore Features and Key Functional Groups
The identification of pharmacophore features and key functional groups is a critical outcome of SAR studies. A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target and to trigger or block a biological response dovepress.comnih.gov. These features are not necessarily actual chemical groups but can include hydrogen bond donors and acceptors, lipophilic centers, and charged regions dovepress.com.
For this compound, based on its structure which contains aldehyde groups and a hydroxyl group, potential pharmacophore features could include hydrogen bond accepting and donating capabilities, as well as lipophilic regions contributed by the sesquiterpene core. SAR studies would help pinpoint which of these features are essential for its observed bioactivity. By analyzing the activity of analogues with modifications to these groups, researchers can infer their importance. For instance, if modifying or removing an aldehyde group significantly reduces activity, it suggests that this functional group is a key pharmacophore feature involved in binding to the biological target.
Key functional groups in this compound, such as the α,β-unsaturated dialdehyde (B1249045) moiety and the hydroxyl group, are likely candidates for important interactions with biological targets nih.gov. The dialdehyde functionality is known to be reactive and can undergo Michael addition with nucleophilic residues in proteins, which could contribute to its biological effects. The hydroxyl group can participate in hydrogen bonding interactions. SAR studies would involve systematically altering these groups (e.g., reducing the aldehyde, acetylating the hydroxyl) and observing the effect on activity to confirm their significance cd3wdproject.org.
Computational Modeling and in silico Approaches in SAR
Computational modeling and in silico approaches play an increasingly vital role in modern SAR studies, complementing experimental work nih.govresearchgate.net. These methods can help to predict the biological activity of compounds, design new analogues, and provide insights into the molecular interactions between ligands and their targets nih.govresearchgate.netimrpress.com.
Techniques such as molecular docking can predict the binding orientation and affinity of this compound and its analogues to a putative target protein imrpress.com. This can help to rationalize experimental SAR data by visualizing how different parts of the molecule interact with the binding site. Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to build predictive models that correlate structural descriptors of compounds with their biological activity researchcommons.org. These models can then be used to predict the activity of untested analogues and guide the synthesis of new compounds with potentially improved activity.
Pharmacophore modeling, often performed using computational tools, can generate 3D models representing the essential features required for activity based on a set of active compounds dovepress.combioline.org.br. These pharmacophore models can then be used to virtually screen large databases of compounds to identify potential new leads with similar activity profiles dovepress.comnih.gov.
While specific in silico studies on this compound's SAR were not found in detail, the application of these methods to this compound would involve:
Molecular Docking: Docking this compound and its analogues into the active site of a suspected protein target (e.g., an enzyme or receptor relevant to its antimicrobial or antiplasmodial activity) to understand binding interactions.
QSAR Studies: Developing QSAR models using a dataset of this compound analogues with known activities and various calculated molecular descriptors (e.g., electronic, steric, and topological parameters) researchcommons.org. This could help identify which molecular properties are most important for activity.
Pharmacophore Modeling: Generating pharmacophore models based on the structure of this compound and its active analogues to identify the key 3D arrangement of features required for activity dovepress.comchemrxiv.org.
These computational approaches can significantly accelerate the SAR process by prioritizing which analogues to synthesize and test experimentally, thereby reducing the time and cost associated with drug discovery nih.govresearchgate.net.
Future Research Directions and Translational Potential
Elucidation of Additional Biological Activities and Mechanisms
Future research should focus on comprehensively identifying and characterizing the full spectrum of biological activities exerted by Canellal. While some activities have been noted, a more thorough exploration is needed. This includes investigating potential effects on a wider range of biological targets and pathways. Understanding the precise molecular mechanisms underlying these activities is crucial. Techniques such as target identification assays, enzyme inhibition studies, and receptor binding experiments will be vital in this endeavor. Furthermore, research into how this compound interacts with cellular components and signaling cascades will provide valuable insights into its therapeutic potential.
Development of Novel Synthetic Analogues with Enhanced Potency or Selectivity
The development of synthetic analogues of this compound presents a significant opportunity to optimize its properties for potential applications. Future research should focus on designing and synthesizing novel compounds based on the this compound scaffold. This involves structure-activity relationship (SAR) studies to understand how modifications to the molecule's structure impact its biological activity. The goal is to develop analogues with enhanced potency against specific targets, improved selectivity to minimize off-target effects, and potentially better pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. core.ac.ukresearchgate.net This could involve exploring different functional groups, stereochemistries, and linker regions. researchgate.net Natural sources have the potential to deliver natural compounds as a base for synthetic analogues in drug discovery. core.ac.ukd-nb.info
Integration of Advanced Omics Technologies (e.g., Metabolomics, Genomics) for Comprehensive Understanding
Integrating advanced omics technologies, such as metabolomics, genomics, and proteomics, will be essential for gaining a comprehensive understanding of this compound's effects on biological systems. humanspecificresearch.orgnih.govbiostrand.airesearchgate.net Metabolomics can help identify changes in cellular metabolic profiles upon exposure to this compound, providing insights into affected biochemical pathways. humanspecificresearch.orgbiostrand.airesearchgate.net Genomics and transcriptomics can reveal how this compound influences gene expression patterns, indicating which genes and pathways are upregulated or downregulated. humanspecificresearch.orgbiostrand.airesearchgate.net Proteomics can provide information on alterations in protein levels and modifications, offering a direct view of the molecular machinery affected. humanspecificresearch.orgbiostrand.airesearchgate.net Combining data from these different omics layers through a systems biology approach can provide a holistic and integrated view of this compound's biological impact. biostrand.airesearchgate.net This multi-omics approach can uncover complex interactions and networks that would not be apparent from studying individual components in isolation. biostrand.ai
Exploration of this compound as a Chemical Probe for Cellular Pathways
This compound holds potential as a chemical probe to investigate specific cellular pathways. universiteitleiden.nlnsf.govnih.govnih.gov Chemical probes are small molecules that can selectively modulate the activity of a protein or pathway, allowing researchers to study their function in a cellular context. universiteitleiden.nlnsf.govnih.govnih.gov Future research could focus on characterizing this compound's interaction with specific biological targets to establish its utility as a tool for dissecting cellular processes. universiteitleiden.nlnsf.govnih.govnih.gov This involves determining its specificity and potency for a given target and understanding the downstream effects of modulating that target with this compound. nsf.govnih.gov Such studies can contribute to a better understanding of fundamental biological mechanisms and potentially identify new therapeutic targets. nih.govnih.gov
Sustainable Sourcing and Production Methodologies
Given that this compound is a natural product, research into sustainable sourcing and production methodologies is crucial for its long-term availability and potential commercialization. Future efforts should explore efficient and environmentally friendly methods for obtaining this compound. This could involve optimizing extraction techniques from natural sources to maximize yield and minimize environmental impact. Alternatively, developing sustainable synthetic routes or exploring biotechnological approaches, such as microbial fermentation or plant cell culture, could provide alternative production methods that are less dependent on wild harvesting and can ensure a consistent supply. researchgate.net Research in this area aligns with the growing global emphasis on responsible sourcing and sustainable practices in the development of natural product-based compounds. lonza.commorrisons-corporate.comnokia.comaluminium-stewardship.orgcircularise.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
